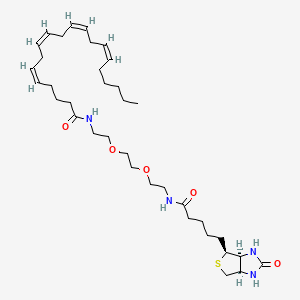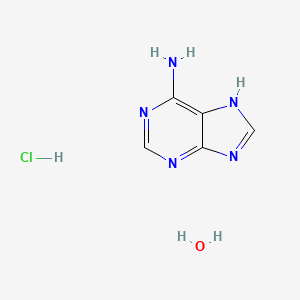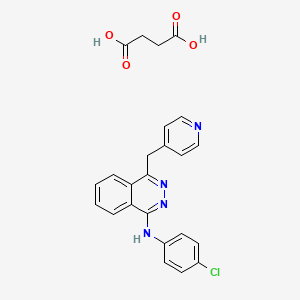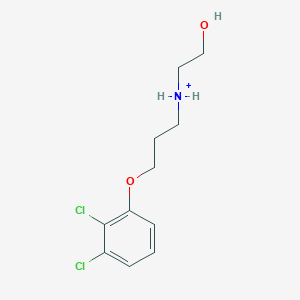
Toxicarolisoflavone
描述
毒杀醇异黄酮是一种从植物米勒提亚·布兰迪西纳(Millettia brandisiana)中提取的天然异黄酮。异黄酮是黄酮类化合物的一种,黄酮类化合物是一类具有3-苯基色烯-4-酮骨架的酚类化合物。
准备方法
合成路线和反应条件: 毒杀醇异黄酮的合成涉及使用2,2-二甲基-5-羟基-7-甲氧基色满作为起始原料。 合成路线包括多个步骤,例如甲基化、环化和羟基化,在特定反应条件下进行 .
工业生产方法: 毒杀醇异黄酮的工业生产可以通过生物技术方法实现,例如植物细胞培养和代谢工程。 这些方法涉及使用基因工程改造的微生物或植物器官培养来提高异黄酮的产量 .
化学反应分析
反应类型: 毒杀醇异黄酮经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢,通常使用氧化剂,如高锰酸钾或过氧化氢。
还原: 这种反应涉及添加氢气或去除氧气,通常使用还原剂,如硼氢化钠或氢化铝锂。
常用试剂和条件:
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在催化剂存在下,如氯或溴等卤素.
主要产物:
氧化: 形成羟基化衍生物。
还原: 形成还原的异黄酮衍生物。
取代: 形成卤代或烷基化的异黄酮衍生物.
科学研究应用
毒杀醇异黄酮在科学研究中具有广泛的应用,包括:
化学: 用作合成其他生物活性化合物的先驱。
生物学: 研究其在植物-微生物相互作用和防御机制中的作用。
医学: 研究其潜在的治疗效果,例如抗炎、抗氧化和抗癌特性。
作用机制
毒杀醇异黄酮通过各种分子靶点和途径发挥作用。它是一种选择性雌激素受体调节剂,与雌激素受体结合并发挥类似雌激素的作用。 此外,它影响氧化应激和炎症相关酶的活性,从而调节细胞反应 .
相似化合物的比较
毒杀醇异黄酮在结构上和生物发生学上与其他异黄酮有关,例如染料木黄酮、大豆异黄酮和槐属黄酮。这些化合物共享类似的3-苯基色烯-4-酮骨架,但在其官能团和生物活性方面有所不同。 毒杀醇异黄酮因其特定的羟基化和甲氧基化模式而独一无二,这使其具有独特的生物学特性 .
类似化合物:
染料木黄酮: 以其雌激素和抗癌特性而闻名。
大豆异黄酮: 研究其抗炎和抗氧化作用。
槐属黄酮: 研究其在骨骼健康和心血管保护中的潜在作用.
总之,毒杀醇异黄酮是一种多功能化合物,在各种科学和工业应用中具有巨大潜力。其独特的化学结构和生物活性使其成为化学、生物、医学和工业领域研究的宝贵课题。
属性
IUPAC Name |
5-hydroxy-8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-23(2)7-6-12-17(30-23)9-15(24)20-21(25)14(11-29-22(12)20)13-8-18(27-4)19(28-5)10-16(13)26-3/h6-11,24H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIRAQXHOVJVDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Toxicarol isoflavone and where is it found?
A1: Toxicarol isoflavone is a naturally occurring isoflavone compound. It was first isolated from certain leguminous plants, specifically fish-poison plants, known for their ichthyotoxic properties [, ]. One such plant is Derris ovalifolia, from which researchers successfully isolated Toxicarol isoflavone along with other known compounds []. It has also been found in Millettia dielsiana [].
Q2: What is the chemical structure of Toxicarol isoflavone?
A2: While the provided abstracts do not explicitly detail the molecular formula and weight, they do mention that the structure of Toxicarol isoflavone has been confirmed through synthesis [, ]. This suggests that its chemical structure is well-defined within the scientific literature.
Q3: Are there any known synthetic routes for producing Toxicarol isoflavone?
A3: Yes, researchers have successfully synthesized Toxicarol isoflavone. One study mentions utilizing the oxidative rearrangement of dihydropyranochalcones with thallium(III) nitrate as a synthetic strategy []. This suggests that laboratory production of the compound is feasible.
Q4: What is the research focus regarding Toxicarol isoflavone?
A4: Currently, the research on Toxicarol isoflavone primarily revolves around its isolation, structural characterization, and synthesis [, , , , , ]. Further research is needed to explore its potential biological activities, mechanisms of action, and potential applications in various fields.
Q5: What are the limitations of the current research on Toxicarol isoflavone?
A5: The available research on Toxicarol isoflavone is limited in scope, primarily focusing on its natural occurrence and chemical synthesis. There is a significant lack of information regarding its biological activity, potential applications, and safety profiles. This highlights the need for further investigation to fully understand the compound's properties and potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol](/img/structure/B1663733.png)


![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)
![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)






